2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold with a fused thiophene and pyrimidine ring system. Key structural features include:
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c24-15-5-3-6-16(12-15)27-22(29)21-19(10-11-31-21)26(23(27)30)13-20(28)25-18-9-8-14-4-1-2-7-17(14)18/h1-7,10-12,18H,8-9,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLCGGWMLTZQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide , with CAS number 1261017-69-9 , is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C23H22ClN3O3S
- Molecular Weight : 456.0 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine ring system and an acetamide side chain which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- A study on similar thienopyrimidine compounds demonstrated their effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial activity .
The specific compound has not been extensively tested in published literature for antimicrobial properties; however, the structural similarities with other active thienopyrimidines suggest potential efficacy.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives:
- The presence of a chlorophenyl group and a thieno[3,2-d]pyrimidine core is essential for enhancing antimicrobial and anticancer activities. Modifications at the amido or imino positions can significantly affect potency and selectivity against target cells .
Case Studies
A few case studies involving structurally related compounds provide insights into the potential of the compound :
- Antimicrobial Efficacy : A series of thienopyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values that suggest efficacy comparable to standard treatments .
- Cytotoxicity Profiles : In vitro studies on similar compounds revealed significant cytotoxic effects on cancer cell lines. One study reported that certain derivatives induced apoptosis in MCF-7 cells with a notable increase in apoptotic markers .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar thieno-pyrimidine structures possess significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Case Study : A derivative of thieno-pyrimidine was shown to induce apoptosis in various cancer cell lines (e.g., breast and lung cancer) through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The thieno-pyrimidine scaffold has been explored for its antimicrobial activity:
- Spectrum of Activity : Compounds in this class have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study : A related compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic.
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory potential of thieno-pyrimidine derivatives:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In vivo studies showed that administration of a thieno-pyrimidine derivative reduced inflammation in models of rheumatoid arthritis.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Modifications : Alterations to the chlorophenyl group or the acetamide side chain have been shown to enhance potency.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases binding affinity to target proteins |
| Acetamide Variation | Alters solubility and bioavailability |
Synthesis and Derivatives
The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide typically involves multi-step reactions including cyclization and acylation processes. Variants with different substituents can be synthesized to explore their biological profiles further.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a comparative analysis of key properties:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidine core is distinct from the chromeno-pyrimidine in , which introduces a larger aromatic system likely to alter binding kinetics. Sulfanyl linkages (e.g., in ) increase polarity compared to oxo or acetamide groups, impacting solubility .
Substituent Effects: Chlorophenyl Groups: The 3-chlorophenyl group in the target compound vs. 2,5-dichlorophenyl in may influence steric hindrance and target selectivity.
Pharmacokinetic Predictions: The target compound’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
In Silico and Experimental Insights
- Structural Similarity Analysis: Methods like Tanimoto coefficient calculations (as in ) would highlight the target compound’s closest analogs. For example, the dihydroindenyl group distinguishes it from phenethyl or chromeno-based derivatives.
- Synthetic Challenges: The dihydroindenyl acetamide moiety may require multi-step synthesis, as seen in protocols for related thieno-pyrimidines (e.g., ).
- flexible analogs.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound with high purity?
- Methodology : Begin with a multi-step synthesis involving condensation of thieno[3,2-d]pyrimidinone intermediates with substituted acetamide moieties. Key steps include:
- Cyclization of 3-chlorophenyl precursors to form the thienopyrimidine core .
- Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to attach the indenyl-acetamide group .
- Purity Control : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. What spectroscopic and crystallographic methods are most effective for characterization?
- Spectroscopy :
- NMR : Assign protons using ¹H-NMR (DMSO-d6, 400 MHz) and cross-validate with 2D experiments (COSY, HSQC). The 3-chlorophenyl group typically shows aromatic signals at δ 7.4–7.6 ppm, while the indenyl moiety appears as multiplet signals between δ 2.8–3.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 481.12) .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 298 K) resolves the dihydrothienopyrimidine ring conformation and intermolecular hydrogen bonding (e.g., N–H···O interactions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- DoE Approach : Apply a factorial design to test variables (temperature, solvent polarity, catalyst loading). For example:
- Catalyst Screening : Pd(PPh₃)₄ vs. CuI for coupling reactions, with DMF as solvent at 80°C .
- Solvent Optimization : Compare DMF, THF, and acetonitrile for cyclization steps. Polar aprotic solvents (DMF) often enhance reaction rates due to better solubility of intermediates .
- Scale-Up : Transition from batch to flow chemistry (microreactor, 0.5 mL/min flow rate) to improve heat/mass transfer and reduce side products .
Q. How should discrepancies in NMR or mass spectrometry data be resolved during structural elucidation?
- Contradiction Analysis :
- If NMR signals suggest unexpected tautomers (e.g., keto-enol forms), perform variable-temperature NMR (VT-NMR) in DMSO-d6 from 25°C to 80°C to observe dynamic equilibria .
- For ambiguous MS fragments, use tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways and validate structural motifs .
Q. What computational methods are suitable for modeling structure-activity relationships (SAR)?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase targets) using AMBER or GROMACS. Focus on the dihydroindenyl group’s flexibility and its impact on binding affinity .
- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., COX-2 or EGFR). The 3-chlorophenyl group may occupy hydrophobic pockets, while the dioxo-thienopyrimidine core engages in hydrogen bonding .
Q. How can flow chemistry enhance scalability and reproducibility?
- Continuous Synthesis : Design a two-stage flow system:
Stage 1 : Cyclization in a heated tubular reactor (residence time: 20 min, 100°C).
Stage 2 : Coupling in a packed-bed reactor with immobilized catalysts (e.g., Pd/C) .
- Process Monitoring : Integrate inline FTIR or UV-vis spectroscopy for real-time reaction tracking and automated adjustment of flow parameters .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
